molecular formula C18H14ClNO2 B4955300 N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide

N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide

Cat. No. B4955300
M. Wt: 311.8 g/mol
InChI Key: ZWNWHLAATWRAED-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, also known as CMA-3, is a chemical compound that has gained significant attention in the field of cancer research due to its potential anti-cancer properties. CMA-3 belongs to a class of compounds called hydroxynaphthoquinones, which have been shown to possess significant anti-tumor activity.

Mechanism of Action

The exact mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide acts by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in lab experiments is its high potency and specificity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is its potential toxicity towards normal cells, which may limit its clinical use.

Future Directions

There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects. Finally, research is needed to determine the potential toxicity of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide towards normal cells, which will be important for its clinical use.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to obtain pure N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-15(19)7-4-8-16(11)20-18(22)14-9-12-5-2-3-6-13(12)10-17(14)21/h2-10,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWHLAATWRAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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